molecular formula C16H15FN2O4 B5809125 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No. B5809125
M. Wt: 318.30 g/mol
InChI Key: QBTJNVOADKVMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is a synthetic compound that belongs to the family of acetamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is not fully understood. However, it has been suggested to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to possess antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and effects are well documented. However, there are also some limitations to its use. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. In addition, its use in animal studies may be limited due to its potential toxicity.

Future Directions

There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide. One potential direction is the development of new derivatives with improved therapeutic properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. The study of its mechanism of action and its effects on different cell types and tissues is also an important area of future research. Furthermore, the development of new methods for the synthesis of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide and its derivatives is an important area of research.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide involves the reaction of 2-fluoro-5-nitroaniline and 4-ethylphenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is obtained after purification by recrystallization from a suitable solvent.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to possess anticancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-15-9-12(19(21)22)5-8-14(15)17/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTJNVOADKVMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide

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